tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate
Description
tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is a chemical compound that features a tert-butyl ester and a tert-butoxycarbonyl-protected amino group
Properties
Molecular Formula |
C15H21FN2O4 |
|---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H21FN2O4/c1-14(2,3)21-12(19)9-7-11(16)17-8-10(9)18-13(20)22-15(4,5)6/h7-8H,1-6H3,(H,18,20) |
InChI Key |
JCLYYADYRYNXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate typically involves the esterification of 5-amino-2-fluoroisonicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The tert-butoxycarbonyl (Boc) protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Deprotection Reactions: The free amine derivative.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate has several applications in scientific research:
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as a prodrug, releasing the active compound upon enzymatic or chemical deprotection. The pathways involved typically include hydrolysis of the ester and Boc groups, leading to the formation of the active species .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-amino-2-fluoroisonicotinate: Lacks the Boc protection on the amino group.
tert-Butyl 5-((tert-butoxycarbonyl)amino)isonicotinate: Lacks the fluorine atom.
Uniqueness
tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is unique due to the presence of both the fluorine atom and the Boc-protected amino group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
